molecular formula C23H15F B14416031 1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene CAS No. 81711-52-6

1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene

Cat. No.: B14416031
CAS No.: 81711-52-6
M. Wt: 310.4 g/mol
InChI Key: KFESSAUECNWVIZ-UHFFFAOYSA-N
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Description

1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom attached to the fluorene backbone, which is further substituted with a naphthalene ring. The combination of these structural elements imparts distinct electronic and photophysical properties to the compound, making it a valuable subject of study in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene typically involves multi-step organic reactions. One common method starts with the preparation of 1-fluoro-9,9′-dimethylfluorene. This intermediate is then subjected to a series of reactions, including halogenation, lithiation, and coupling reactions, to introduce the naphthalene moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as butyl lithium under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The naphthalene ring can participate in coupling reactions to form larger polycyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorene derivatives, while oxidation and reduction can lead to the formation of quinones or hydrofluorenes, respectively.

Scientific Research Applications

1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Materials Science: Its photophysical properties are valuable in the development of new materials for optoelectronic devices.

    Chemical Sensors: The compound can be used in the design of chemical sensors due to its sensitivity to environmental changes.

    Biological Studies:

Mechanism of Action

The mechanism by which 1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of the fluorine atom and the naphthalene ring influences the compound’s electron distribution, leading to unique photophysical properties. These properties enable the compound to interact with light and other electromagnetic radiation in specific ways, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenone: A ketone derivative of fluorene with different electronic properties.

    1-Bromo-9-(naphthalen-1-YL)-9H-fluorene: Similar structure but with a bromine atom instead of fluorine.

    9,9’-Bifluorene: A dimer of fluorene with distinct photophysical characteristics.

Uniqueness

1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene stands out due to the presence of the fluorine atom, which significantly alters its electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific electronic and photophysical behaviors.

Properties

CAS No.

81711-52-6

Molecular Formula

C23H15F

Molecular Weight

310.4 g/mol

IUPAC Name

1-fluoro-9-naphthalen-1-yl-9H-fluorene

InChI

InChI=1S/C23H15F/c24-21-14-6-13-20-17-10-3-4-11-19(17)22(23(20)21)18-12-5-8-15-7-1-2-9-16(15)18/h1-14,22H

InChI Key

KFESSAUECNWVIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4C5=C3C(=CC=C5)F

Origin of Product

United States

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